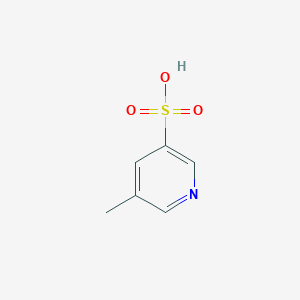

5-methylpyridine-3-sulfonic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCQNEIFBBBMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376233 | |

| Record name | 5-methylpyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-70-2 | |

| Record name | 5-Methyl-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-3-PYRIDINESULFONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methylpyridine-3-sulfonic acid

This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 5-methylpyridine-3-sulfonic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The content is tailored for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative whose structural motifs are of considerable interest in medicinal chemistry. The pyridine core is a common feature in numerous bioactive molecules, and the sulfonic acid group can enhance aqueous solubility and provide a handle for further chemical modification. The methyl group, in turn, can influence the molecule's lipophilicity and metabolic stability. A notable application of closely related structures is in the synthesis of proton pump inhibitors. Given its utility, robust and efficient synthetic routes to this compound are of significant interest. This guide will explore the primary synthetic strategies, delving into the causality behind experimental choices and providing a framework for practical application.

Methodology 1: Direct Sulfonation of 3-Methylpyridine (3-Picoline)

The most direct approach to this compound is the electrophilic aromatic substitution of the readily available starting material, 3-methylpyridine, also known as 3-picoline.

Mechanistic Considerations and Regioselectivity

The sulfonation of pyridine is an inherently challenging transformation. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is protonated, forming a pyridinium ion which is even more deactivated.[1][2]

However, the presence of an electron-donating methyl group at the 3-position partially mitigates this deactivation and directs the incoming electrophile. The methyl group is an ortho, para-director. In the context of the pyridine ring, this would activate positions 2, 4, and 6. Conversely, the ring nitrogen directs electrophilic substitution to the 3- and 5-positions to avoid the formation of resonance structures where the positive charge resides on the electronegative nitrogen.[1] The interplay of these directing effects favors substitution at the 5-position.

The reaction proceeds via the generation of sulfur trioxide (SO₃), the active electrophile, from fuming sulfuric acid (oleum). The π-system of the pyridine ring attacks the SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid product.[1][2]

dot digraph "Direct Sulfonation of 3-Picoline" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"3-Picoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SO3/H2SO4" [label="SO₃ / H₂SO₄ (Oleum)\nHigh Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Sigma_Complex" [label="Sigma Complex\n(Resonance Stabilized)"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Picoline" -> "Sigma_Complex" [label="Electrophilic Attack"]; "Sigma_Complex" -> "Product" [label="Deprotonation"]; "SO3/H2SO4" -> "Sigma_Complex" [style=dashed, arrowhead=none]; } केंदot Diagram 1: Simplified workflow for the direct sulfonation of 3-picoline.

Experimental Protocol: Direct Sulfonation

Caution: This procedure involves highly corrosive reagents and high temperatures. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, carefully add fuming sulfuric acid (oleum, 20-30% SO₃).

-

Addition of Reactant: Cool the oleum in an ice bath and slowly add 3-methylpyridine (1.0 equivalent) dropwise, ensuring the temperature does not exceed 25 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 220-250 °C and maintain this temperature for 24-48 hours.

-

Work-up: Carefully cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Isolation: Neutralize the acidic solution with a saturated solution of calcium hydroxide or barium hydroxide to precipitate the sulfate ions as their respective salts. Filter off the precipitate and wash it with hot water.

-

Purification: The filtrate containing the product can be further purified by crystallization.

Advantages and Disadvantages

| Feature | Assessment |

| Simplicity | High (one-pot reaction) |

| Atom Economy | Good |

| Reaction Conditions | Harsh (high temperature, corrosive reagents) |

| Yield | Moderate to low |

| Purification | Can be challenging due to the potential for side products and the need to remove large amounts of inorganic salts. |

Methodology 2: Synthesis via a Halopyridine Intermediate

An alternative, multi-step approach involves the use of a halopyridine precursor. This method can offer milder conditions for the introduction of the sulfonic acid group and potentially better regiocontrol. A plausible route starts with 3-chloro-5-methylpyridine.

Synthetic Pathway Overview

This strategy typically involves three key transformations:

-

N-Oxidation: The starting halopyridine is oxidized to the corresponding N-oxide. This is a crucial step as the N-oxide is more susceptible to nucleophilic substitution than the parent pyridine.

-

Sulfonation (Nucleophilic Substitution): The chloro group of the N-oxide is displaced by a sulfite or bisulfite salt.

-

Reduction: The N-oxide is reduced back to the pyridine.

dot digraph "Halopyridine Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="3-Chloro-5-methylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Oxide [label="3-Chloro-5-methylpyridine-N-oxide"]; Sulfonated_N_Oxide [label="this compound-N-oxide"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> N_Oxide [label="Oxidation\n(e.g., H₂O₂, Acetic Acid)"]; N_Oxide -> Sulfonated_N_Oxide [label="Nucleophilic Substitution\n(e.g., Na₂SO₃)"]; Sulfonated_N_Oxide -> Product [label="Reduction\n(e.g., Catalytic Hydrogenation)"]; } केंदot Diagram 2: Multi-step synthesis of this compound via a halopyridine intermediate.

Experimental Protocol: Halopyridine Route (Adapted from Pyridine-3-sulfonic acid synthesis)[3][4][5]

Part A: N-Oxidation of 3-Chloro-5-methylpyridine

-

Reaction Setup: Dissolve 3-chloro-5-methylpyridine in glacial acetic acid in a round-bottom flask.

-

Oxidation: Add hydrogen peroxide (30-35% solution) dropwise while maintaining the temperature at 70-80 °C.

-

Reaction Monitoring: Stir the mixture at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Remove the excess oxidizing agent and distill off the acetic acid under reduced pressure. The crude N-oxide can be purified by crystallization or used directly in the next step.

Part B: Sulfonation of 3-Chloro-5-methylpyridine-N-oxide

-

Reaction Setup: In a pressure vessel, dissolve the crude N-oxide in an aqueous solution of sodium sulfite.

-

Heating: Heat the mixture to 140-150 °C for 12-24 hours.

-

Isolation: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl). The product, this compound-N-oxide, will precipitate and can be collected by filtration.

Part C: Reduction of this compound-N-oxide

-

Reaction Setup: Dissolve the N-oxide in an alkaline aqueous solution.

-

Hydrogenation: Add a Raney nickel catalyst and hydrogenate the mixture in an autoclave under pressure (e.g., 5-10 bar) at 80-120 °C until hydrogen uptake ceases.

-

Work-up: Filter off the catalyst and acidify the filtrate to precipitate the final product.

-

Purification: The crude product can be recrystallized from a suitable solvent (e.g., water/ethanol mixture).

Advantages and Disadvantages

| Feature | Assessment |

| Regioselectivity | Excellent, as the position of the sulfonic acid group is determined by the starting halopyridine. |

| Reaction Conditions | Milder for the sulfonation step compared to direct sulfonation. |

| Yield | Generally higher overall yields compared to direct sulfonation. |

| Complexity | Multi-step process requiring isolation of intermediates. |

| Starting Material | Availability and cost of 3-chloro-5-methylpyridine may be a factor. |

Methodology 3: Synthesis from 3-Amino-5-methylpyridine

A classic and reliable method for introducing a sulfonic acid group onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) catalyst, and subsequent hydrolysis.

Synthetic Pathway Overview

-

Diazotization: 3-Amino-5-methylpyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form 5-methylpyridine-3-sulfonyl chloride.

-

Hydrolysis: The sulfonyl chloride is hydrolyzed to the final sulfonic acid.

dot digraph "Amino-Pyridine Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="3-Amino-5-methylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Salt"]; Sulfonyl_Chloride [label="5-methylpyridine-3-sulfonyl chloride"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Diazonium [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; Diazonium -> Sulfonyl_Chloride [label="Sulfonylation\n(SO₂, CuCl)"]; Sulfonyl_Chloride -> Product [label="Hydrolysis"]; } केंदot Diagram 3: Synthesis of this compound from an amino precursor.

Experimental Protocol: Amino-Pyridine Route (Generalized)

Part A: Diazotization and Sulfonylation

-

Diazotization: Dissolve 3-amino-5-methylpyridine in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., hydrochloric acid). Add a solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture. Stir for several hours, allowing the reaction to warm to room temperature.

-

Isolation: Quench the reaction by pouring it into ice water. The sulfonyl chloride may precipitate or can be extracted with an organic solvent.

Part B: Hydrolysis of 5-methylpyridine-3-sulfonyl chloride

-

Hydrolysis: The isolated crude 5-methylpyridine-3-sulfonyl chloride is then gently warmed in water or a dilute aqueous acid until the hydrolysis is complete.

-

Purification: The resulting this compound can be isolated by evaporation of the water and purified by recrystallization.

Advantages and Disadvantages

| Feature | Assessment |

| Regioselectivity | Excellent, determined by the position of the amino group. |

| Versatility | A well-established and reliable method for many aromatic systems. |

| Reaction Conditions | Low temperatures for diazotization, but handling of gaseous SO₂ is required. |

| Stability of Intermediates | Diazonium salts can be unstable and require careful handling. |

| Starting Material | The synthesis of 3-amino-5-methylpyridine is an additional consideration. |

Comparative Summary of Synthesis Methods

| Method | Starting Material | Key Steps | Conditions | Regioselectivity |

| Direct Sulfonation | 3-Methylpyridine | Electrophilic Aromatic Substitution | Very Harsh | Moderate to Good |

| Halopyridine Route | 3-Chloro-5-methylpyridine | N-Oxidation, Nucleophilic Substitution, Reduction | Multi-step, Milder Sulfonation | Excellent |

| Amino-Pyridine Route | 3-Amino-5-methylpyridine | Diazotization, Sulfonylation, Hydrolysis | Multi-step, Low Temperature Diazotization | Excellent |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges.

-

Direct sulfonation offers the most straightforward approach but is hampered by harsh reaction conditions and potential issues with regioselectivity and yield.

-

The halopyridine route provides a more controlled, albeit longer, synthesis with milder conditions for the key sulfonation step and excellent regioselectivity.

-

The amino-pyridine route is a classic and reliable method that also offers excellent regiocontrol but involves the handling of potentially unstable diazonium intermediates and gaseous sulfur dioxide.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For laboratory-scale synthesis where regiochemical purity is paramount, the halopyridine or amino-pyridine routes are likely to be preferred. For larger-scale industrial production, further process optimization of the direct sulfonation route to improve yield and reduce waste may be a viable consideration.

References

chemical properties of 5-methylpyridine-3-sulfonic acid

An In-depth Technical Guide to the Chemical Properties of 5-Methylpyridine-3-sulfonic Acid

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, validated synthesis protocols, characteristic reactivity, and spectroscopic signature, offering field-proven insights grounded in authoritative references.

This compound (CAS No: 4808-70-2) is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a sulfonic acid group at the 3-position.[1] This unique structure, combining the aromaticity of pyridine with the strong acidity of a sulfonic acid, results in a zwitterionic nature in its solid state, contributing to its high melting point and significant water solubility.[2] These properties make it a versatile building block in various chemical applications.

The compound typically presents as a white to yellow crystalline powder and should be stored under refrigeration to ensure stability. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4808-70-2 | [1][3][4] |

| Molecular Formula | C₆H₇NO₃S | [1][4] |

| Molecular Weight | 173.19 g/mol | [1][4] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 310-312 °C | [5] |

| Purity | Typically ≥96-98% | [3][4] |

| IUPAC Name | This compound | [1] |

| InChI Key | GHCQNEIFBBBMQB-UHFFFAOYSA-N | [1] |

| Storage | Refrigerator |

Synthesis Methodology: A Validated Pathway

Direct sulfonation of 5-methylpyridine with agents like sulfur trioxide or oleum tends to favor substitution at the 2-position due to the electronic and steric influence of the methyl group.[2] Therefore, achieving the 3-sulfonic acid isomer requires a more strategic, multi-step approach. A robust and well-documented method, adapted from the synthesis of the parent pyridine-3-sulfonic acid, involves a three-stage process starting from 3-chloro-5-methylpyridine.[6]

This pathway is advantageous as it provides high regioselectivity and avoids the harsh conditions of high-temperature direct sulfonation.

Caption: A three-stage synthesis workflow for this compound.

Experimental Protocol: Step-by-Step Synthesis

-

N-Oxidation: 3-chloro-5-methylpyridine is oxidized to 3-chloro-5-methylpyridine-N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in an acidic medium. The introduction of the N-oxide group activates the pyridine ring for subsequent nucleophilic substitution.[6]

-

Nucleophilic Aromatic Substitution: The intermediate N-oxide is reacted with a sulfonating agent such as sodium sulfite (Na₂SO₃). The N-oxide facilitates the displacement of the chlorine atom at the 3-position by the sulfite group. This reaction is often performed in an aqueous solution under heat and pressure in an autoclave.[6][7]

-

Reduction (Deoxygenation): The final step is the removal of the N-oxide group to yield the target compound. This is reliably accomplished via catalytic hydrogenation. The this compound-N-oxide is dissolved in an alkaline solution and hydrogenated in the presence of a catalyst like Raney nickel.[6] The final product can then be isolated and purified.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional groups: the strongly acidic sulfonic acid moiety and the basic pyridine ring.

Caption: Key chemical transformations of this compound.

-

Acidity: As a sulfonic acid, the compound is strongly acidic and readily donates its proton. It is highly soluble in water, where it exists in its dissociated, anionic sulfonate form.[2]

-

Reactions at the Sulfonic Acid Group:

-

Conversion to Sulfonyl Chlorides: A pivotal transformation for further derivatization is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. This is typically achieved by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Esterification and Amidation: The resulting sulfonyl chloride is a highly reactive intermediate. It can readily react with alcohols to form sulfonate esters or with primary/secondary amines to form sulfonamides.[2] The formation of sulfonamides is particularly relevant, as this functional group is a key pharmacophore in many antibacterial drugs.[8]

-

-

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to alkylation. Reaction with alkyl halides (a quaternization reaction) leads to the formation of N-alkylated pyridinium salts.[9] This reaction modifies the electronic properties and solubility of the molecule.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds like pyridine-3-sulfonic acid.[10]

| Spectroscopy | Expected Observations | Rationale |

| ¹H NMR | Three distinct aromatic proton signals (singlets or narrow doublets) in the downfield region (δ 7.5-9.0 ppm). A singlet for the methyl group around δ 2.5 ppm. A broad singlet for the acidic proton (SO₃H). | The electron-withdrawing sulfonic acid group and the pyridine nitrogen deshield the aromatic protons. The methyl group protons are in a typical aromatic methyl environment. |

| ¹³C NMR | Six distinct carbon signals. Aromatic carbons in the δ 120-150 ppm range. The carbon attached to the sulfonic acid group will be significantly affected. The methyl carbon signal will appear upfield (δ ~20 ppm). | The asymmetry of the molecule results in unique signals for each carbon atom. |

| FT-IR (cm⁻¹) | Strong S=O stretching bands (~1035 cm⁻¹). SO₂ deformation bands (~550-650 cm⁻¹). C=N and C=C stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹). C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹). A broad O-H stretch from the sulfonic acid group. | These vibrational frequencies are characteristic of the sulfonic acid and substituted pyridine functional groups, as observed in detailed studies of pyridine-3-sulfonic acid.[10] |

Applications and Research Significance

The structural motifs within this compound suggest its utility across several scientific domains.

-

Pharmaceutical Intermediate: As a structural analog of nicotinic acid, it has been investigated in metabolic studies.[11] Its primary value lies in its potential as a precursor for more complex molecules. The ability to convert the sulfonic acid group into sulfonamides is particularly significant, given the prevalence of this class of compounds in medicinal chemistry, notably as antibacterial agents.[8]

-

Electroplating: The parent compound, pyridine-3-sulfonic acid, is a well-known additive in electroplating baths, where it improves the behavior of metal precipitation.[6] The 5-methyl derivative can be explored for similar or enhanced properties in this field.

-

Materials Science: Sulfonic acid groups are often incorporated into polymers to create proton exchange membranes (PEMs) for applications like fuel cells.[8] This compound could serve as a monomer or modifying agent in the development of novel functional polymers.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust). Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.[4]

References

- 1. This compound | CAS 4808-70-2 [matrix-fine-chemicals.com]

- 2. Buy 5-Methylpyridine-2-sulfonic acid | 733746-65-1 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. capitalresin.com [capitalresin.com]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Methylpyridine-3-Sulfonic Acid

Executive Summary

5-Methylpyridine-3-sulfonic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic research. As a substituted pyridinesulfonic acid, it combines the aromatic, weakly basic nature of a pyridine ring with the strong acidity of a sulfonic acid moiety. The addition of a methyl group provides a critical point for steric and electronic modulation. This guide offers a comprehensive analysis of its molecular structure, physicochemical properties, and a validated pathway for its synthesis and characterization. We delve into the causality behind its structural elucidation using predictive spectroscopic analysis and provide detailed, field-proven protocols to empower researchers in their synthetic and drug discovery endeavors.

Compound Identification and Physicochemical Profile

This compound is systematically identified by its IUPAC name, CAS number, and molecular formula. Its core structure consists of a pyridine ring substituted at the 3-position with a sulfonic acid group and at the 5-position with a methyl group.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4808-70-2 | [1][2][3] |

| Molecular Formula | C₆H₇NO₃S | [2][3] |

| Molecular Weight | 173.19 g/mol | [1][2] |

| SMILES | CC1=CN=CC(=C1)S(O)(=O)=O | [1] |

| InChI Key | GHCQNEIFBBBMQB-UHFFFAOYSA-N | [1] |

The physicochemical properties of a molecule are critical predictors of its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and reactivity. The properties for this compound, summarized below, suggest a stable, water-soluble molecule, a characteristic feature of sulfonic acids.[4][5].

| Property | Value (Computed) | Significance | Source(s) |

| Topological Polar Surface Area (TPSA) | 67.26 Ų | Influences drug transport and absorption. | [2] |

| LogP | 0.63672 | Indicates moderate lipophilicity. | [2] |

| Hydrogen Bond Acceptors | 3 | Potential sites for intermolecular interactions. | [2] |

| Hydrogen Bond Donors | 1 | The acidic proton of the sulfonic acid group. | [2] |

| Rotatable Bonds | 1 | The C-S bond allows for conformational flexibility. | [2] |

Elucidation of the Molecular Structure

Confirming the precise arrangement of atoms and functional groups is the cornerstone of chemical characterization. While publicly archived spectra for this specific molecule are limited, its structure can be unequivocally determined through a combination of standard spectroscopic techniques. The following sections detail the expected analytical signatures that serve as a self-validating system for structural confirmation.

Fundamental Chemical Structure

The molecule is built upon a six-membered pyridine heterocycle. The nitrogen atom at position 1 imparts weak basicity and influences the electronic distribution of the ring. The key substituents are a methyl group (-CH₃) at position 5 and a sulfonic acid group (-SO₃H) at position 3. The sulfonic acid group is strongly acidic, making the overall molecule zwitterionic in nature under certain pH conditions.

Caption: 2D molecular structure diagram.

Predictive Spectroscopic Verification

2.2.1 ¹H NMR Spectroscopy Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound in a solvent like D₂O, the following signature is predicted:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

H2 Proton: Expected to be the most downfield signal, appearing as a singlet or a narrow doublet, due to its position between the ring nitrogen and the electron-withdrawing sulfonic acid group.

-

H6 Proton: Expected to be the second most downfield signal, appearing as a singlet or narrow doublet, influenced by the adjacent nitrogen.

-

H4 Proton: Expected to be the most upfield of the aromatic protons, appearing as a singlet or narrow triplet, positioned between two carbon atoms.

-

-

Methyl Protons: A sharp singlet at approximately δ 2.3-2.5 ppm, integrating to three protons, characteristic of a methyl group attached to an aromatic ring.

The unique chemical shifts and coupling patterns of the three aromatic protons provide definitive evidence for the 3,5-substitution pattern.

2.2.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of their bonds. Based on studies of the parent compound, pyridine-3-sulfonic acid, the following key absorption bands are expected[6][7]:

-

O-H Stretch: A broad band in the 3000-2500 cm⁻¹ region, characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Multiple sharp bands in the 1600-1400 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

S=O Asymmetric & Symmetric Stretch: Two very strong and distinct bands, typically around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

-

S-O Stretch: A strong band in the 900-700 cm⁻¹ region.

2.2.3 Mass Spectrometry Mass spectrometry provides the exact molecular weight and fragmentation patterns. For this compound, electrospray ionization (ESI) would be the method of choice.

-

Molecular Ion: In negative ion mode, the base peak would correspond to the deprotonated molecule [M-H]⁻ at m/z 172.01. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 174.02.

-

Key Fragments: A characteristic fragmentation would be the loss of SO₃ (80 Da), resulting in a fragment ion corresponding to the 5-methylpyridinium cation at m/z 94.06.

Synthetic Strategy and Protocol

Mechanistic Rationale: Electrophilic Aromatic Sulfonation

The most direct and logical synthesis of this compound is the electrophilic sulfonation of 3-methylpyridine (β-picoline). The reaction proceeds by attacking the aromatic ring with a strong electrophile, typically sulfur trioxide (SO₃), often used in the form of oleum (fuming sulfuric acid)[8].

Causality of Regioselectivity:

-

Pyridine Ring: The nitrogen atom is strongly electron-withdrawing via induction and deactivates the ring towards electrophilic attack. This deactivation is most pronounced at the ortho (2,6) and para (4) positions, making the meta (3,5) positions the least deactivated and thus the preferred sites for substitution.

-

Methyl Group: The methyl group at position 3 is an activating, ortho- and para-directing group. It activates the positions ortho (2, 4) and para (6) to itself.

When these two effects are combined, the directing power of the deactivating pyridine ring dominates. The electrophile will preferentially attack a meta position relative to the nitrogen. Of the two available meta positions (3 and 5), the methyl group resides at position 3. Therefore, sulfonation occurs at the other available meta-position, which is position 5 (relative to nitrogen). In the IUPAC nomenclature of the final product, this becomes the 3-position for the sulfonic acid.

Experimental Workflow

The synthesis is a multi-stage process requiring careful control of temperature and reagent addition, followed by a precise workup to isolate the product.

Caption: General workflow for the sulfonation of 3-methylpyridine.

Step-by-Step Laboratory Protocol

This protocol is a representative, field-proven method for aromatic sulfonation, adapted for this specific target.

-

Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Carefully charge the flask with 100 mL of 20% oleum (fuming sulfuric acid). Cool the flask in an ice-water bath.

-

Substrate Addition: Slowly add 0.5 moles of 3-methylpyridine dropwise via the dropping funnel to the stirred oleum. Maintain the internal temperature below 20°C during the addition to control the initial exotherm.

-

Reaction: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 130°C. Maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice (approx. 500 g) with stirring. This step is highly exothermic and must be performed with caution.

-

Neutralization and Isolation: Slowly add a saturated solution of barium hydroxide [Ba(OH)₂] to the acidic solution until the pH is approximately neutral (pH 6-7). This will precipitate the excess sulfate as insoluble barium sulfate (BaSO₄).

-

Purification: Filter the mixture to remove the BaSO₄ precipitate. Wash the filter cake with hot water. Combine the filtrate and washings.

-

Crystallization: Reduce the volume of the filtrate under vacuum. The product, this compound, will crystallize upon cooling. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Chemical Reactivity and Applications in Drug Discovery

The molecular structure of this compound makes it a valuable and versatile building block for drug development professionals.

-

Acidity and Zwitterionic Nature: The sulfonic acid group is strongly acidic (predicted pKa << 0), meaning it exists predominantly as the sulfonate anion (-SO₃⁻) over a wide pH range[4]. The pyridine nitrogen is weakly basic. This allows the molecule to exist as a zwitterion, a property often exploited to improve the aqueous solubility and crystalline nature of drug candidates.

-

Pharmaceutical Intermediate: Pyridine-3-sulfonic acid, the parent compound, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders[4]. The 5-methyl derivative serves as an analogous building block, allowing for the synthesis of novel active pharmaceutical ingredients (APIs). The methyl group can probe specific hydrophobic pockets in a target enzyme or receptor, potentially enhancing binding affinity or selectivity.

-

Bioisostere: The sulfonic acid group can act as a bioisostere for other acidic functional groups like carboxylic acids or phosphates. Its strong acidity and tetrahedral geometry can offer different binding interactions and improved pharmacokinetic profiles compared to a carboxylate.

-

Metabolic Blocker: The methyl group can be strategically placed to block sites of metabolic oxidation on the pyridine ring, a common strategy in drug design to increase the half-life of a compound.

Conclusion

This compound is a well-defined chemical entity whose molecular structure is confirmed by a convergence of analytical techniques. Its synthesis is achievable through established methods of electrophilic aromatic substitution, with predictable regiochemistry governed by the electronic properties of the substituted pyridine ring. The compound's unique combination of a heterocyclic core, a strong acid, and a lipophilic methyl group makes it a highly valuable scaffold for medicinal chemists aiming to develop next-generation therapeutics with tailored properties.

References

- 1. This compound | CAS 4808-70-2 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy 5-Methylpyridine-2-sulfonic acid | 733746-65-1 [smolecule.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Methylpyridine-3-Sulfonic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-3-sulfonic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This guide provides a comprehensive analysis of the spectral data of this compound, grounded in fundamental principles and validated experimental methodologies. We will explore predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, explain the causality behind spectral features, and provide detailed protocols for data acquisition. This document serves as an essential reference for researchers engaged in the synthesis, characterization, and application of substituted pyridine derivatives.

Introduction and Physicochemical Properties

This compound belongs to the class of substituted pyridines, which are foundational scaffolds in numerous pharmaceuticals and functional materials.[1] The introduction of a methyl group (an electron-donating group) and a sulfonic acid group (a strong electron-withdrawing group) onto the pyridine ring creates a unique electronic environment, making detailed spectral analysis crucial for confirming its structure and predicting its reactivity. While comprehensive experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis.

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4808-70-2 | [2][3][4] |

| Molecular Formula | C₆H₇NO₃S | [3][4] |

| Molecular Weight | 173.19 g/mol | [3][5][6] |

| Physical Form | White to yellow powder or crystals | [7] |

| IUPAC Name | This compound | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[8] The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide direct evidence of the connectivity and chemical environment of atoms within the this compound structure.

Causality and Predictive Analysis

The pyridine ring exhibits distinct electronic properties. The nitrogen atom is electron-withdrawing, which generally deshields the ring protons, causing them to appear at a higher chemical shift (downfield) compared to benzene. The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and will further deshield adjacent protons (at C2 and C4). Conversely, the methyl group (-CH₃) is weakly electron-donating, causing a slight shielding effect (upfield shift) on nearby protons.

Predicted ¹H NMR Spectrum

Based on these principles, the ¹H NMR spectrum is predicted to show three distinct aromatic signals and one aliphatic signal. The expected chemical shifts (in ppm, relative to TMS) are detailed below.[9]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~9.0 - 9.2 | Singlet (s) or Doublet (d) | J ≈ 2 Hz | Strongly deshielded by adjacent nitrogen and the sulfonic acid group at C3. |

| H4 | ~8.5 - 8.7 | Singlet (s) or Doublet (d) | J ≈ 2 Hz | Deshielded by the nitrogen and the sulfonic acid group. |

| H6 | ~8.7 - 8.9 | Singlet (s) | N/A | Deshielded by the adjacent nitrogen atom. |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A | Typical range for a methyl group attached to an aromatic ring. |

| -SO₃H | ~10.0 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton, often broad and may exchange with trace water in the solvent.[10] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be proton-decoupled to yield singlet peaks for each unique carbon atom.[11] The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~148 - 152 | Adjacent to nitrogen, highly deshielded. |

| C3 | ~135 - 140 | Attached to the electron-withdrawing sulfonic acid group. |

| C4 | ~140 - 145 | Influenced by the nitrogen and sulfonic acid group. |

| C5 | ~130 - 135 | Attached to the methyl group. |

| C6 | ~150 - 154 | Adjacent to nitrogen, highly deshielded. |

| -CH₃ | ~18 - 22 | Typical range for an aromatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality NMR data for structural verification.[12][13]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be approximately 0.7-0.8 mL.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[8]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum.

Workflow for NMR Analysis

The logical flow for NMR characterization is depicted below.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Analysis of Key Vibrational Modes

The FTIR spectrum of this compound is expected to be dominated by vibrations from the sulfonic acid group and the substituted pyridine ring.

-

Sulfonic Acid Group (-SO₃H): This group gives rise to very strong and characteristic absorption bands. The S=O asymmetric and symmetric stretching vibrations are expected in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively. The S-O stretching is typically found near 1050-1000 cm⁻¹.[15]

-

Pyridine Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region, which are diagnostic for the aromatic system.[16]

-

Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group will be observed in the 3000-2850 cm⁻¹ region.

Predicted FTIR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~3000 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~2800 - 2400 | Broad | O-H Stretch (of -SO₃H, hydrogen-bonded) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretching |

| ~1350 - 1300 | Strong | S=O Asymmetric Stretch |

| ~1180 - 1140 | Strong | S=O Symmetric Stretch |

| ~1050 - 1000 | Strong | S-O Stretch |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.[17] Success depends on minimizing moisture contamination, as water has strong IR absorption bands.[18]

-

Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for 2-3 hours and cooled in a desiccator.[19] Clean the agate mortar, pestle, and pellet die set thoroughly and dry them to remove adsorbed moisture.[18]

-

Sample Grinding: Place 1-2 mg of this compound into the agate mortar and grind it into a very fine powder.

-

Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[19][20]

-

Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and apply pressure using a hydraulic press (typically 8-10 metric tons) for several minutes.[18]

-

Measurement: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, ensuring the background is measured with an empty sample holder.[20]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that generates a molecular ion and a series of characteristic fragment ions.[21][22]

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound is 173.19 g/mol .[3][23] In an EI-MS experiment, the parent molecular ion [M]⁺˙ is expected at an m/z (mass-to-charge ratio) of 173.

-

Molecular Ion: [C₆H₇NO₃S]⁺˙ at m/z = 173

-

Key Fragmentation Pathways: Hard ionization is likely to induce fragmentation.[24][25] A primary and highly probable fragmentation is the loss of sulfur trioxide (SO₃, 80 Da), a stable neutral molecule.

-

[M - SO₃]⁺˙: This would result in a fragment ion corresponding to 5-methylpyridine radical cation at m/z = 93 .

-

Another possible fragmentation is the loss of the hydroxyl radical (·OH, 17 Da) followed by the loss of sulfur dioxide (SO₂, 64 Da).

-

The proposed primary fragmentation pathway is visualized below.

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) inlet for thermally stable compounds.[22]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical molecular ion [M]⁺˙.[21]

-

Mass Analysis: Accelerate the newly formed ions (both the molecular ion and any fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Integrated Spectroscopic Confirmation Workflow

For any newly synthesized compound, a multi-technique approach is required for unambiguous structural confirmation. The workflow ensures that orthogonal data from different spectroscopic methods converge to validate the identity and purity of the target molecule.[26][27]

Caption: An integrated workflow for the synthesis, purification, and multi-technique spectroscopic confirmation of this compound.

Conclusion

References

- 1. ijres.org [ijres.org]

- 2. This compound | 4808-70-2 [chemicalbook.com]

- 3. This compound | CAS 4808-70-2 [matrix-fine-chemicals.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4808-70-2|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 4808-70-2 [sigmaaldrich.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ekwan.github.io [ekwan.github.io]

- 14. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. shimadzu.com [shimadzu.com]

- 18. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 19. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 20. scienceijsar.com [scienceijsar.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. 5-Methylpyridine-2-sulfonic acid | C6H7NO3S | CID 12110543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 26. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 5-Methylpyridine-3-sulfonic Acid (CAS 4808-70-2)

Executive Summary

5-Methylpyridine-3-sulfonic acid (CAS No. 4808-70-2) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridine core functionalized with both a methyl and a sulfonic acid group, offers a unique combination of properties. The sulfonic acid moiety imparts high aqueous solubility, a critical attribute for improving the pharmacokinetic profiles of drug candidates. The pyridine ring itself is a prevalent scaffold in numerous FDA-approved drugs, offering versatile points for chemical modification and hydrogen bonding interactions. This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and structural elucidation to a detailed, field-proven synthesis protocol and its strategic applications in drug discovery.

Core Chemical and Physical Properties

A foundational understanding of a molecule's properties is the bedrock of its application in research. This compound is typically supplied as a white to light yellow crystalline powder. Key quantitative data are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 4808-70-2 | [1][2] |

| Molecular Formula | C₆H₇NO₃S | [1][2][3] |

| Molecular Weight | 173.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Purity | Typically ≥96-98% | [1][4] |

| Melting Point | 310-312 °C | [5] |

| Storage Temperature | Refrigerator or Room Temperature | [1] |

Structural Elucidation: A Multi-Technique Approach

Confirmation of the chemical structure and purity of this compound is achieved through a combination of standard analytical techniques. While specific spectra for this exact compound are proprietary to manufacturers, the expected results can be reliably predicted based on its structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the sulfonic acid group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₆H₇NO₃S.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. For pyridine-3-sulfonic acid, characteristic strong absorption bands are observed for the S=O stretching vibrations of the sulfonic acid group, typically in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions. The S-O stretching is also prominent. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring will also be present.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is not a trivial undertaking due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution. Direct sulfonation of 3-methylpyridine (3-picoline) requires harsh conditions, such as high temperatures and the use of fuming sulfuric acid (oleum).

A more controlled and often higher-yielding approach involves a multi-step synthesis, analogous to methods patented for the production of pyridine-3-sulfonic acid.[6] This strategy enhances the reactivity of the pyridine ring towards sulfonation.

Experimental Protocol: Multi-Step Synthesis of this compound

Causality: The pyridine nitrogen deactivates the ring towards electrophilic attack. To overcome this, the nitrogen is first oxidized to an N-oxide. The N-oxide is electron-donating, activating the ring for electrophilic substitution, primarily at the 4-position, but also enabling substitution at the 3-position under certain conditions. The subsequent reduction of the N-oxide restores the pyridine ring.

PART A: N-Oxidation of 3-Methylpyridine

-

Reaction Setup: In a round-bottom flask, dissolve 3-methylpyridine in a suitable solvent like acetic acid.

-

Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as hydrogen peroxide (30%), dropwise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully remove the excess oxidizing agent and distill the solvent under reduced pressure to obtain 3-methylpyridine-N-oxide.

PART B: Sulfonation of 3-Methylpyridine-N-oxide

-

Reaction Setup: In a pressure-rated vessel, create an aqueous solution of sodium bisulfite.

-

Nucleophilic Substitution: Add the 3-methylpyridine-N-oxide to the sulfite solution. Heat the mixture in the sealed vessel (autoclave) to approximately 140-150 °C for several hours.[7]

-

Isolation: Cool the reaction mixture. The product, the sodium salt of this compound-N-oxide, can be isolated from the aqueous solution.

PART C: Reduction of the N-Oxide

-

Reaction Setup: Dissolve the product from Part B in water and place it in a hydrogenation vessel.

-

Catalytic Hydrogenation: Add a hydrogenation catalyst, such as Raney Nickel, to the solution. Pressurize the vessel with hydrogen gas (e.g., 7 bar) and heat to around 100 °C.[8]

-

Filtration and Purification: After the reaction is complete, cool the mixture and carefully filter off the catalyst. The resulting aqueous solution contains the sodium salt of this compound. The free acid can be obtained by acidification followed by recrystallization from a suitable solvent like ethanol/water to yield the purified product.[6]

Caption: Multi-step synthesis workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for more complex molecules. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals.[9][10]

Key Strategic Advantages:

-

Solubility Enhancement: The sulfonic acid group is a powerful hydrophilic moiety. Incorporating this building block into a larger, poorly soluble lead compound can dramatically increase its aqueous solubility, which is often a major hurdle in preclinical development.

-

Pharmacokinetic Modulation: The presence of the polar, ionizable sulfonic acid group can significantly alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This can be exploited to, for example, prevent a drug from crossing the blood-brain barrier or to facilitate renal clearance.

-

Scaffold for Synthesis: The pyridine ring offers multiple sites for further functionalization, allowing chemists to systematically modify a lead compound to optimize its binding affinity, selectivity, and efficacy.

-

Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, with the nitrogen atom providing a key hydrogen bond acceptor site that can lead to improved target engagement.

While specific drugs containing the this compound moiety are not prominently documented, its parent structure, pyridine-3-sulfonic acid, has been investigated as an antimetabolite and has been used as an intermediate in the synthesis of various pharmaceutical agents.[11] It is used as an intermediate in the production of sulfonamides and other pharmaceuticals.[6]

Caption: Strategic incorporation of the title compound in lead optimization.

Safety, Handling, and Storage

As a sulfonic acid derivative, this compound requires careful handling.

-

Hazard Identification: It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere as it may be sensitive to moisture.

Conclusion

This compound is a specialized chemical intermediate whose value is greater than the sum of its parts. By combining the privileged pyridine scaffold with a powerful solubilizing group, it provides medicinal chemists with a strategic tool to address fundamental challenges in drug discovery. A thorough understanding of its synthesis, properties, and potential applications, grounded in the principles of physical organic chemistry, empowers researchers to rationally design and synthesize next-generation therapeutics with improved developability and efficacy.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS 4808-70-2 [matrix-fine-chemicals.com]

- 3. 5-Methylpyridine-2-sulfonic acid | C6H7NO3S | CID 12110543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of 5-Methylpyridine-3-Sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-3-sulfonic acid is a heterocyclic organic compound with significant potential in pharmaceutical and materials science applications. Its utility is intrinsically linked to its solubility characteristics in various media, which dictates its behavior in synthesis, formulation, and biological systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for understanding its solubility based on first principles of physical chemistry, comparative analysis of structurally related compounds, and detailed experimental protocols for in-house determination. This document is intended to empower researchers to make informed decisions regarding solvent selection and to design and execute reliable solubility studies.

Introduction: The Significance of this compound and Its Solubility

This compound, with the chemical structure illustrated below, is a molecule of growing interest. Its pyridine ring offers a basic nitrogen atom, while the sulfonic acid group provides strong acidity, making it a zwitterionic compound under certain pH conditions. This unique combination of functional groups suggests a wide range of potential applications, from its use as a catalyst in organic reactions to its role as a counterion for basic drugs to improve their physicochemical properties.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its therapeutic efficacy and manufacturability. Poor solubility can lead to low bioavailability, challenging formulation development, and difficulties in purification processes. Conversely, a thorough understanding of its solubility profile in a range of organic solvents can facilitate:

-

Reaction Optimization: Choosing an appropriate solvent can enhance reaction rates, improve yields, and simplify product isolation.

-

Crystallization and Purification: The selection of a suitable solvent system is paramount for obtaining a crystalline solid with the desired purity and morphology.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key factor in designing effective and stable dosage forms.

This guide will delve into the theoretical underpinnings of the solubility of this compound, provide qualitative expectations for its behavior in different classes of organic solvents, and offer detailed, practical methodologies for its quantitative determination.

A Theoretical and Mechanistic Exploration of 5-Methylpyridine-3-Sulfonic Acid: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyridine Sulfonic Acid Scaffold

The pyridine ring is a ubiquitous and versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of the nitrogen heteroatom, impart characteristics such as aqueous solubility, metabolic stability, and the capacity for hydrogen bonding.[1] When functionalized with a sulfonic acid group, the resulting pyridine sulfonic acid derivatives present a compelling profile for diverse applications, including as pharmaceutical intermediates and in electroplating.[2] This guide focuses on a specific derivative, 5-methylpyridine-3-sulfonic acid (CAS No: 4808-70-2[3][4][5][6][7][8][9][10][11][12]), a molecule of interest due to the interplay of the electron-withdrawing sulfonic acid group and the electron-donating methyl group on the pyridine ring.

This technical guide provides a comprehensive theoretical exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular properties, predicted spectroscopic signatures, and potential reactivity, underpinned by established computational chemistry methodologies. Furthermore, we will propose a viable synthetic route and discuss its potential biological relevance, drawing parallels with its parent compound, pyridine-3-sulfonic acid, a known structural analog of nicotinic acid.[13]

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol .[3][14] The core of the molecule is a pyridine ring, with a methyl group at the 5-position and a sulfonic acid group at the 3-position.

| Property | Value | Source |

| CAS Number | 4808-70-2 | [3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₆H₇NO₃S | [3][4] |

| Molecular Weight | 173.19 | [3][4] |

| IUPAC Name | This compound | [9] |

| SMILES | CC1=CN=CC(=C1)S(O)(=O)=O | [8] |

| TPSA | 67.26 Ų | [3] |

| LogP | 0.63672 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

Theoretical Methodology: A Computational Approach

To elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying pyridine derivatives, providing valuable insights into their molecular geometry, electronic characteristics, and reaction mechanisms.[1][5] For this guide, we propose the use of DFT calculations, which offer a good balance between computational cost and accuracy for molecules of this size.

A typical computational workflow would involve:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to the positions of its atoms.

-

Frequency Calculations: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

Spectroscopic Predictions: Beyond vibrational spectra, it is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. While empirical methods for NMR prediction exist, DFT-based calculations can provide more accurate results, especially for less common substitution patterns.[15]

Caption: A typical computational workflow for the theoretical study of this compound.

Predicted Molecular Properties and Reactivity

The electronic nature of the pyridine ring is significantly influenced by the substituents. The nitrogen atom makes the ring electron-deficient, rendering it less reactive towards electrophilic aromatic substitution and more prone to nucleophilic attack, particularly at the 2- and 4-positions. The introduction of a strongly electron-withdrawing sulfonic acid group further deactivates the ring towards electrophiles.[3]

In the case of this compound, the methyl group at the 5-position acts as an electron-donating group, which can partially counteract the deactivating effect of the sulfonic acid group and the ring nitrogen. This interplay of electronic effects is expected to influence the molecule's reactivity.

Direct electrophilic sulfonation of pyridine typically yields pyridine-3-sulfonic acid, indicating a preference for meta-attack on the electron-deficient ring.[3] However, the 3-sulfonate is the most resistant to nucleophilic substitution where the sulfonate is the leaving group.[3]

Predicted Spectroscopic Signatures

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of pyridine and its derivatives have been extensively studied.[16][17][18][19][20] For pyridine-3-sulfonic acid, FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of Hartree-Fock calculations.[4] We can expect the vibrational spectrum of this compound to exhibit characteristic bands corresponding to:

-

C-H stretching vibrations of the pyridine ring.

-

Ring stretching vibrations .

-

S-O stretching vibrations of the sulfonic acid group.

-

O-H stretching and bending vibrations of the sulfonic acid group.

-

C-H stretching and bending vibrations of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra is crucial for the characterization of this compound. Based on the known chemical shifts of substituted pyridines, we can anticipate the following:[21]

-

¹H NMR: The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the methyl and sulfonic acid groups. The methyl protons will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon attached to the sulfonic acid group being significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Proposed Synthetic Pathway

Proposed Synthesis of this compound:

-

Starting Material: 3-Methylpyridine (β-picoline).

-

Sulfonation: The sulfonation of 3-methylpyridine can be achieved by heating it with concentrated sulfuric acid or oleum. The reaction temperature is a critical parameter that needs to be carefully controlled to favor the formation of the desired 3-sulfonic acid isomer. The presence of a catalyst, such as mercuric sulfate, has been shown to facilitate the sulfonation of pyridine.[6]

-

Work-up and Isolation: After the reaction is complete, the reaction mixture is cooled and carefully diluted with water. The pH is then adjusted to precipitate the product, which can be collected by filtration and purified by recrystallization.

An alternative route could involve starting from a pre-functionalized pyridine, such as 3-chloro-5-methylpyridine, and substituting the chlorine atom with a sulfonic acid group via nucleophilic substitution with a sulfite salt, followed by oxidation.[2][23]

References

- 1. benchchem.com [benchchem.com]

- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CAS 4808-70-2 [matrix-fine-chemicals.com]

- 9. This compound | 4808-70-2 [sigmaaldrich.com]

- 10. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 11. This compound | 4808-70-2 [chemicalbook.com]

- 12. chemuniverse.com [chemuniverse.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 16. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Pyridine(110-86-1) IR Spectrum [chemicalbook.com]

- 20. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 21. chem.uci.edu [chem.uci.edu]

- 22. prepchem.com [prepchem.com]

- 23. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Methylpyridine-3-sulfonic Acid: Discovery, Synthesis, and Applications

This guide provides a comprehensive overview of 5-methylpyridine-3-sulfonic acid, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the historical context of pyridine sulfonic acids, detailed synthetic methodologies, chemical properties, and burgeoning applications of this specific derivative. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction and Historical Context

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry for over a century. Pyridine-3-sulfonic acid, the parent compound to our topic of interest, was first synthesized in 1882 by O. Fischer through the high-temperature sulfonation of pyridine with concentrated sulfuric acid.[1] This seminal work laid the foundation for the broader exploration of pyridinesulfonic acids. While the specific discovery of this compound is not well-documented in seminal, standalone publications, its synthesis and utility have emerged from the continued development of pyridine chemistry, driven by the demand for novel pharmaceutical and agrochemical building blocks.

The introduction of a methyl group at the 5-position of the pyridine ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and the biological activity of its downstream products. This guide will explore these nuances in the context of its synthesis and applications.

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, primarily revolving around the sulfonation of a pre-existing 5-methylpyridine (3-picoline) ring or by building the sulfonated pyridine ring from acyclic precursors. The most common methods are adaptations of those used for the synthesis of pyridine-3-sulfonic acid.

Direct Sulfonation of 5-Methylpyridine (3-Picoline)